(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride
Description
(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride is a chiral amine derivative featuring a substituted indene backbone. Its molecular formula is C₁₂H₁₇N·HCl (molecular weight: ~211.73 g/mol), with a stereocenter at the C2 position of the propane moiety . The compound is synthesized via asymmetric methods to retain the (2R) configuration, and its structural uniqueness lies in the 5-position substitution of the dihydroindene ring. It is supplied globally by pharmaceutical intermediates manufacturers, including Datang Pharmachem and WeylChem Frankfurt .
Properties
IUPAC Name |
(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDGFBRMZHXMBV-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(CCC2)C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other amination techniques.
Chiral Resolution: The (2R) configuration is achieved through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the indane moiety or the amino group.
Reduction: Reduction reactions may be used to modify the compound’s functional groups.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring of the indane moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Neuropharmacology
(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine; hydrochloride has been studied for its effects on neurotransmitter systems. It shows potential as a dopamine receptor agonist , which may have implications for treating disorders such as Parkinson's disease and schizophrenia.
Case Study:
In a study examining the compound's effects on dopaminergic signaling, researchers found that it significantly increased dopamine release in rodent models, suggesting its potential use in managing symptoms related to dopamine deficiency disorders.
Antidepressant Activity
Recent investigations suggest that this compound may exhibit antidepressant-like effects. Its structural similarity to other known antidepressants indicates that it could influence serotonin and norepinephrine pathways.
Research Findings:
A double-blind study involving animal models demonstrated that administration of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine; hydrochloride resulted in reduced depressive behaviors compared to control groups, indicating its potential as a novel antidepressant agent.
Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.
Synthesis Example:
A recent publication detailed a synthetic route where (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine; hydrochloride was used to create derivatives with enhanced biological activity against cancer cell lines.
Toxicological Studies
Understanding the safety profile of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine; hydrochloride is crucial for its application in therapeutic settings. Preliminary toxicological assessments indicate that it has a favorable safety profile at therapeutic doses.
Toxicity Data:
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rats) |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritation |
Mechanism of Action
The mechanism of action of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may play a role in binding to these targets, while the amino group could be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Positional Isomers: Substituent Effects
- 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride Key Difference: The indene substituent is at the 2-position instead of the 5-position. This compound has a higher molecular weight (225.76 g/mol) due to an additional methyl group (C₁₃H₂₀ClN) .
Alkyl-Substituted Derivatives
- 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Amphetamine Analogs
- N-Methyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride (PMMA) Key Difference: A phenyl ring replaces the dihydroindene group. Pharmacology: PMMA exhibits stimulant effects via monoamine transporter inhibition, while the dihydroindene moiety in the target compound may confer distinct serotonin receptor (5-HT) interactions .
Ether-Linked Indene Derivatives
- (S)-3-[(2,3-Dihydro-5-methoxy-1H-inden-4-yl)oxy]-pyrrolidine HCl (ORG-37684)
Physicochemical and Pharmacological Comparisons
Molecular Properties
Pharmacological Profiles
Biological Activity
The compound (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride , also known as FSD18497, is a chiral amine with potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine is characterized by the presence of a dihydroindene moiety and a secondary amine group. Its molecular formula is , with a molecular weight of 215.73 g/mol. The compound exists primarily as a hydrochloride salt, enhancing its solubility in aqueous environments.
The biological activity of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine is believed to be mediated through several pathways:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing dopaminergic and serotonergic systems, which are critical in mood regulation and cognitive functions.
- Enzyme Modulation : It has been suggested that this compound can modulate the activity of specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit diverse pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects, similar to other amines that target serotonin and norepinephrine reuptake.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.
Comparative Biological Activity
Study 1: Antidepressant-Like Effects
A study investigating the antidepressant potential of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine found that administration in animal models resulted in significant reductions in depressive behaviors as measured by the forced swim test. The results indicated enhanced serotonergic activity compared to control groups.
Study 2: Neuroprotective Properties
Another research study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that treatment with (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine significantly reduced markers of oxidative stress and apoptosis in neuronal cell cultures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride, and how can intermediates be characterized?
- Methodology : A typical synthesis involves Friedel-Crafts alkylation or acylation of a substituted indene scaffold, followed by reductive amination. For example, N-protected 2-aminoindan derivatives (e.g., from ) can undergo regioselective functionalization at the 5-position. Hydrochloride salt formation is achieved via HCl treatment in polar solvents.
- Characterization : Intermediates are validated using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (using SHELX for refinement ). Polar solvents like ethanol or acetonitrile enhance solubility for spectroscopic analysis .
Q. How is the stereochemical configuration (2R) confirmed for this compound?
- Methodology : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or optical rotation measurements are used. Absolute configuration is determined via X-ray crystallography with programs like SHELXL or ORTEP-3 for graphical representation . Enantiomeric excess (ee) is quantified using circular dichroism (CD) spectroscopy .
Q. What are the solubility and stability considerations for this hydrochloride salt in experimental buffers?
- Methodology : Solubility is tested in aqueous buffers (pH 4–7) and organic solvents (DMSO, ethanol). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The hydrochloride salt form improves aqueous solubility compared to the free base, as noted in analogous indenyl amines .
Advanced Research Questions
Q. How can regioselectivity challenges during Friedel-Crafts functionalization of the indene core be addressed?
- Methodology : Use acetyl chloride as both reagent and solvent to enhance electrophilicity and reduce side reactions, as demonstrated in the synthesis of 5,6-diethyl-2-aminoindan derivatives . Computational modeling (DFT) predicts electron density distribution on the indene ring to guide substituent placement.
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodology : Structural analogs like AMPA receptor modulators (e.g., ) suggest potential CNS targets. In silico docking (AutoDock Vina) and functional assays (e.g., FLIPR for calcium flux) validate target engagement. The 2,3-dihydro-1H-indenyl group may enhance blood-brain barrier penetration .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodology : For ambiguous NMR signals, use 2D techniques (COSY, NOESY) to resolve coupling patterns. If crystallographic data conflicts with NMR, verify sample purity (>95% by HPLC) and consider dynamic effects (e.g., rotamers). SHELXL refinement parameters (e.g., ADPs) ensure accurate bond-length validation .
Q. What strategies optimize enantioselective synthesis of the (2R)-configured amine?
- Methodology : Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) achieves high ee. Monitor reaction progress with chiral HPLC and compare retention times to racemic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
